Yoduro de erbio(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

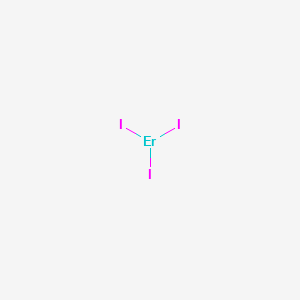

Erbium(III) iodide is a chemical compound with the formula ErI₃. It is an iodide of the lanthanide metal erbium. This compound is known for its distinctive properties and applications in various scientific fields. Erbium(III) iodide is typically a white to slightly pink powder and is insoluble in water .

Aplicaciones Científicas De Investigación

Erbium(III) iodide has several applications in scientific research, including:

Biology and Medicine:

Métodos De Preparación

Erbium(III) iodide can be synthesized through the reaction of elemental iodine with finely divided erbium. The reaction proceeds as follows: [ \text{2Er} + 3\text{I}_2 \rightarrow 2\text{ErI}_3 ] This method involves heating the reactants under controlled conditions to ensure the complete formation of erbium triiodide .

Análisis De Reacciones Químicas

Erbium(III) iodide undergoes various types of chemical reactions, including:

Substitution: It can participate in substitution reactions where iodide ions are replaced by other anions or ligands under specific conditions.

Common reagents used in these reactions include caesium and carbon for reduction reactions. The major products formed from these reactions are reduced iodides of erbium with unique crystal structures .

Mecanismo De Acción

The mechanism of action of erbium triiodide involves its ability to interact with other chemical species through reduction and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used. For example, in reduction reactions, erbium triiodide interacts with caesium and carbon to form reduced iodides with distinct molecular structures .

Comparación Con Compuestos Similares

Erbium(III) iodide can be compared with other erbium halides, such as erbium trichloride (ErCl₃) and erbium tribromide (ErBr₃). These compounds share similar properties but differ in their reactivity and applications:

Erbium Trichloride (ErCl₃): This compound has a higher sublimation enthalpy compared to erbium triiodide, making it less volatile.

Erbium Tribromide (ErBr₃): It has intermediate properties between erbium trichloride and erbium triiodide, with applications in similar fields.

Erbium(III) iodide is unique due to its specific reactivity with caesium and carbon, leading to the formation of reduced iodides with complex crystal structures .

Actividad Biológica

Erbium(III) iodide (ErI₃) is a rare earth compound that has garnered interest for its potential biological activities. This article explores the synthesis, structural characteristics, and biological effects of Erbium(III) iodide, particularly focusing on its antimicrobial properties and interactions within biological systems.

Synthesis and Structural Characterization

Erbium(III) iodide can be synthesized through various methods, including direct reaction of erbium metal with iodine or through the reaction of erbium salts with iodides. The compound typically appears as a purple solid and is characterized by its high solubility in polar solvents.

Key Properties

- Molecular Formula : ErI₃

- Molecular Weight : 547.97 g/mol

- CAS Number : 13813-42-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of erbium complexes, including those involving ErI₃. For instance, research has shown that erbium complexes exhibit significant antibacterial activity against various bacterial strains.

Case Study: Antibacterial Activity of Erbium Complexes

A study explored the antibacterial effects of erbium(III) complexes synthesized with ethylenediaminetetraacetic acid (EDTA). The results indicated that these complexes demonstrated effective inhibition against several bacterial pathogens, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The agar diffusion method was employed to measure the antibacterial activity, revealing that the erbium complex's effectiveness is comparable to traditional antibiotics .

Biological Interactions

While erbium itself does not play a direct biological role, studies suggest that its compounds can influence metabolic processes. Notably, erbium ions may mimic calcium ions, potentially binding to proteins such as calmodulin, which are crucial for various cellular functions .

Toxicological Aspects

Erbium compounds are generally considered to have low toxicity. However, ingestion can lead to increased triglyceride levels in the liver and other metabolic disturbances. The potential for oxidative stress induction through reactive oxygen species (ROS) generation has also been noted in some studies involving erbium nanoparticles .

Research Findings on Cellular Effects

Recent investigations into the effects of erbium oxide nanoparticles (Er₂O₃-NPs) on human cells provide insights into their biological activity. A study assessed the impact of varying concentrations of Er₂O₃-NPs on Hep-G2 liver cancer cells:

- Cell Viability : The half-maximal inhibitory concentration (IC50) was determined to be approximately 6.21 µg/mL after 72 hours of exposure.

- DNA Damage : Comet assay results indicated significant DNA damage in treated cells compared to controls.

- ROS Generation : Increased levels of intracellular ROS were observed, correlating with reduced cell viability and increased DNA damage.

These findings suggest that while erbium compounds may have therapeutic potential, they also pose risks for cellular integrity at higher concentrations .

Propiedades

Número CAS |

13813-42-8 |

|---|---|

Fórmula molecular |

ErI3 |

Peso molecular |

547.97 g/mol |

Nombre IUPAC |

erbium(3+);triiodide |

InChI |

InChI=1S/Er.3HI/h;3*1H/q+3;;;/p-3 |

Clave InChI |

OKVQKDALNLHZLB-UHFFFAOYSA-K |

SMILES |

I[Er](I)I |

SMILES canónico |

[I-].[I-].[I-].[Er+3] |

Key on ui other cas no. |

13813-42-8 |

Pictogramas |

Health Hazard |

Origen del producto |

United States |

Q1: Can erbium triiodide be used to synthesize novel erbium-containing clusters?

A1: Yes, erbium triiodide can act as a precursor for synthesizing new erbium clusters. The research demonstrates that reducing erbium triiodide with cesium in the presence of carbon leads to the formation of Cs[Er₆C]I₁₂ and Cs[Er₁₀(C₂)₂]I₁₈. [] These compounds contain unique erbium clusters stabilized by iodide ions and carbon.

Q2: What are the structural differences between the erbium clusters found in the two compounds synthesized?

A2: The two compounds exhibit distinct erbium cluster arrangements. Cs[Er₆C]I₁₂ features isolated monomeric [Er₆C] units. [] In contrast, Cs[Er₁₀(C₂)₂]I₁₈ contains dimeric units, [Er₁₀(C₂)₂], formed by two [Er₆(C₂)] octahedra sharing a common edge. [] This difference in cluster structure highlights how reaction conditions can influence the final product's architecture at the molecular level.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.